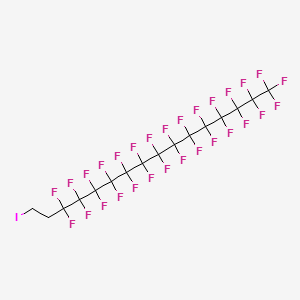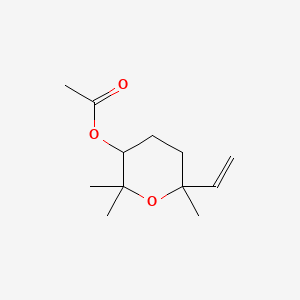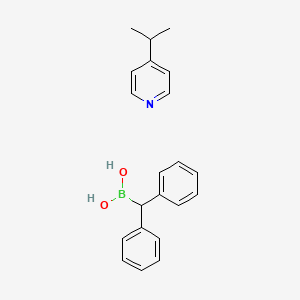![molecular formula C16H19Cl2F3O3Si B13414496 1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione CAS No. 343564-49-8](/img/structure/B13414496.png)
1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione is a complex organic compound featuring a tert-butyldimethylsilyloxy group, a chlorophenyl group, and a trifluorobutanedione moiety
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Scientific Research Applications
1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence metabolic flux and alter metabolite levels, making the compound significant in metabolic studies. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include:
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound shares the tert-butyldimethylsilyloxy group and is used in synthetic glycobiology.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is a potential precursor to biologically active natural products.
4-(2-Acetylamino-1-(tert-butyldimethylsilyloxy)ethyl)phenol: This compound features a similar silyloxy group and is used in various chemical syntheses.
The uniqueness of 1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
343564-49-8 |
|---|---|
Molecular Formula |
C16H19Cl2F3O3Si |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]-2-chloro-4,4,4-trifluorobutane-1,3-dione |
InChI |
InChI=1S/C16H19Cl2F3O3Si/c1-15(2,3)25(4,5)24-11-7-6-9(8-10(11)17)13(22)12(18)14(23)16(19,20)21/h6-8,12H,1-5H3 |
InChI Key |
VGYSINCEOMVZRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)C(C(=O)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


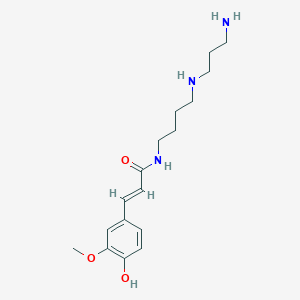
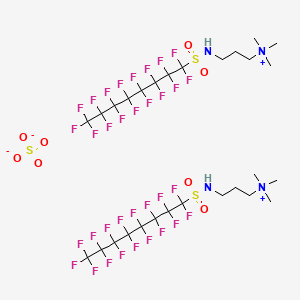
![2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B13414444.png)
![(2R,4R,5S)-2-benzyl-4-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B13414455.png)
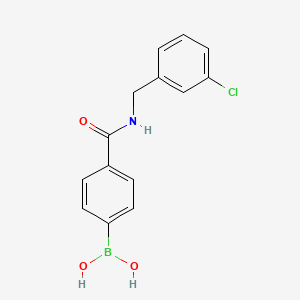
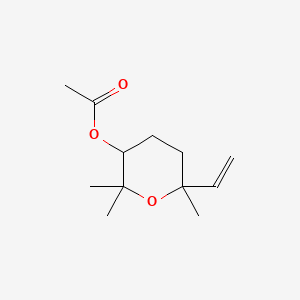
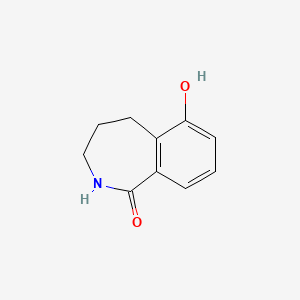
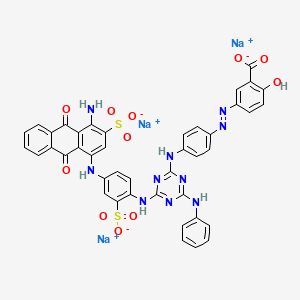
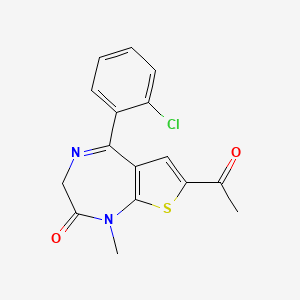
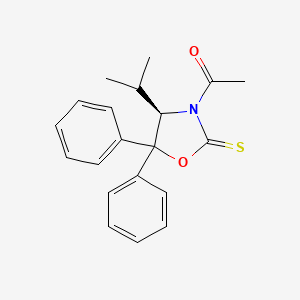
![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)
